Product packaging for Methyleneurea(Cat. No.:CAS No. 35650-81-8)

Methyleneurea

Cat. No.: B13816848
CAS No.: 35650-81-8
M. Wt: 72.07 g/mol
InChI Key: DSKJXGYAJJHDOE-UHFFFAOYSA-N
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Description

Methyleneurea (MU), a condensation polymer of urea and formaldehyde with the general formula NH₂CONH(CH₂NHCONH)ₙH, is a significant slow-release nitrogen source extensively studied in agricultural and environmental science . Its core research value lies in serving as a model compound for investigating the microbial degradation and controlled nutrient release mechanisms of urea-formaldehyde polymers in soil and aqueous systems . Studies utilizing activated sludge have shown that specific Gram-negative bacteria, such as Ochrobactrum anthropi and Agrobacterium tumefaciens , produce methylene urea-hydrolyzing enzymes (MUases) that progressively break down MU chains into urea, ammonium, and formaldehyde . This controlled biodegradation process, which minimizes nitrogen loss through leaching and volatilization compared to conventional fertilizers, is a key area of scientific inquiry . Researchers employ this compound to explore enhanced Nitrogen Use Efficiency (NUE), the dynamics of long-term nitrogen mineralization in various soil types, and the environmental impact of sustained nutrient sources . The compound's properties also make it relevant for formulating controlled-release fertilizers, studying microbial population dynamics in response to polymerized nitrogen sources, and developing analytical methods for predicting biological performance . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4N2O B13816848 Methyleneurea CAS No. 35650-81-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35650-81-8

Molecular Formula

C2H4N2O

Molecular Weight

72.07 g/mol

IUPAC Name

methylideneurea

InChI

InChI=1S/C2H4N2O/c1-4-2(3)5/h1H2,(H2,3,5)

InChI Key

DSKJXGYAJJHDOE-UHFFFAOYSA-N

Canonical SMILES

C=NC(=O)N

Origin of Product

United States

Synthetic Methodologies and Reaction Chemistry of Methyleneurea

Fundamental Reaction Pathways for Methyleneurea Formation

The formation of this compound is fundamentally a two-stage process involving an initial addition reaction to form methylolureas, followed by a condensation stage. asianpubs.org The first stage, known as methylolation or hydroxymethylation, can occur under acidic or alkaline conditions. asianpubs.org This reaction involves the addition of formaldehyde (B43269) to the amino groups of urea (B33335) to form various methylolurea derivatives. irispublishers.com The subsequent condensation reactions, which lead to the formation of methylene (B1212753) bridges linking urea units, are typically catalyzed by acid. asianpubs.org

The synthesis of urea-formaldehyde (UF) resins begins with the formation of methylol derivatives. irispublishers.com This initial step is an endothermic reaction where formaldehyde deprotonates urea, creating an electrophilic methylol group (-CH2OH) that attaches to the nitrogen atom of the urea molecule. irispublishers.com Since urea has four potential deprotonation sites, a maximum of four formaldehyde molecules can react with a single urea molecule. irispublishers.com

The subsequent condensation phase builds the polymer chain. Under acidic conditions, the methylolureas are protonated, leading to the formation of a carbocation. This electrophilic species then reacts with an amino group of another urea or methylolurea molecule, eliminating water and forming a methylene bridge (-NH-CH2-NH-). This process increases the molecular weight and cross-linking of the resulting resin.

The choice of catalyst, whether acidic or basic, is a critical parameter that dictates the reaction pathway and the final product structure in this compound synthesis. irispublishers.comorgosolver.com

Acid catalysis is essential for the condensation and polymerization stage of the reaction. asianpubs.orggoogle.com In an acidic environment, the hydroxyl group of a methylolurea is protonated, which facilitates its removal as a water molecule and the formation of an electrophilic carbocation. This carbocation is susceptible to nucleophilic attack by the nitrogen on another urea molecule, leading to the formation of the characteristic methylene linkages of the polymer. orgosolver.com The rate of the polycondensation reaction is directly proportional to the amount of the acidic additive used. google.com Sulfuric acid is one of the acids used to initiate the reaction. msu.edu

Traditionally, it was believed that base-catalyzed urea-formaldehyde reactions primarily yield methylolureas, with minimal polymer formation. asianpubs.orgnih.gov However, recent theoretical studies have proposed a new mechanism for condensation under basic conditions. nih.govnih.govresearchgate.net This mechanism involves the formation of a this compound intermediate (–HN–CO–N=CH2) from monomethylolurea or N,N'-dimethylolurea. nih.govnih.govresearchgate.netdntb.gov.ua The formation of this intermediate proceeds via a unimolecular elimination of the conjugate base (E1cb) mechanism, which has a significantly lower predicted potential energy barrier (59.6 kJ/mol) compared to the previously proposed bimolecular nucleophilic substitution (SN2) mechanism. nih.govnih.govresearchgate.net

Once formed, this this compound intermediate can undergo Michael addition reactions with anions of methylolureas, also present under alkaline conditions, to form various condensed structures, including methylene and ether linkages. nih.govnih.gov

The molar ratio of formaldehyde to urea (F/U) is a crucial factor that significantly influences the structure and properties of the resulting this compound products. irispublishers.com Varying this ratio affects the distribution of different linkages and the degree of polymerization.

At a low F/U molar ratio (e.g., 1/1), the formation of methylene linkages is competitive with ether linkages. nih.gov As the ratio increases (e.g., 2/1), N,N'-dimethylolurea becomes the dominant monomer, leading to branched methylene linkages or linear ether linkages. nih.gov However, under these higher ratio conditions, the formation of methylene linkages may be significantly slower or occur at levels below detection by certain analytical methods like 13C-NMR. nih.gov The synthesis for creating pure monohydroxymethylurea utilizes a 1:1 molar ratio of urea to formaldehyde, while dihydroxymethylurea synthesis requires a 1:2 ratio with a slight excess of formaldehyde. researchgate.net

The table below illustrates the effect of the F/U molar ratio on the distribution of different chemical structures in the resulting polymer under specific experimental conditions.

F/U Molar RatioReaction TimeMethylene Linkages (%)Ether Linkages (%)Uron Structures (%)
2/11 hour1.113.615.0
2/16.5 hours43.24.325.0

Data derived from theoretical and experimental studies under specific alkaline conditions (pH = 12~13, 90 °C). nih.gov

Catalytic Systems in this compound Synthesis

Novel Synthetic Approaches to this compound Derivatives

Research into this compound has also explored new synthetic pathways for its derivatives, often targeting specific applications. One approach involves the reaction of a substituted primary amine with potassium cyanate (B1221674) or potassium thiocyanate (B1210189) to produce a substituted methylene urea or thiourea. scispace.comscialert.net This intermediate can then be cyclized to form imidazole-2-one or thione derivatives. scispace.comscialert.net

Another novel method employs microwave irradiation for the synthesis of Schiff bases derived from this compound precursors. ijper.org This green chemistry approach offers advantages such as higher yields, significantly faster reaction times, and the avoidance of hazardous dehydrating agents typically used in classical synthetic methods. ijper.org

Green Chemistry and Sustainable Synthetic Routes for this compound

The conventional synthesis of this compound involves the acid-catalyzed reaction of urea with formaldehyde. ontosight.ai This process, while effective, is increasingly scrutinized for its reliance on formaldehyde, a hazardous substance, and energy-intensive conditions. Green chemistry principles, which advocate for waste prevention, use of safer chemicals, and energy efficiency, are driving research into more sustainable alternatives. pharmtech.comchemistryjournals.net

One approach focuses on replacing petroleum-derived precursors with renewable feedstocks. Research has demonstrated the synthesis of a this compound derivative, 1,3-bis[(E)-furan-2-yl)methylene]urea, by reacting urea with furfural (B47365). researchgate.netup.ac.za Furfural is a platform chemical that can be produced from lignocellulosic biomass, representing a shift towards more sustainable starting materials. In this synthesis, redistilled furfural is dissolved in ethanol (B145695) with urea, and a few drops of glacial acetic acid are added as a catalyst. researchgate.net The mixture is refluxed, and the resulting product is recrystallized. researchgate.net This method highlights the use of a bio-based aldehyde as a direct substitute for formaldehyde.

Another facet of sustainable synthesis involves re-engineering the production of the precursors themselves. The industrial production of urea relies on the Haber-Bosch process to create ammonia (B1221849), a method that is notoriously energy-intensive and contributes significantly to global carbon dioxide emissions. acs.org A promising green alternative is the development of a one-step electrochemical process that directly converts nitrogen gas and carbon dioxide into urea at ambient temperature and pressure. acs.org This reaction uses a palladium-copper nanoparticle catalyst on titanium dioxide nanosheets. acs.org While this innovation applies to the urea precursor rather than the final this compound product, it exemplifies a holistic green chemistry approach to the entire production lifecycle.

The following table compares the conventional synthesis of urea-formaldehyde compounds with a greener alternative based on renewable feedstocks.

FeatureConventional Synthesis (Urea-Formaldehyde)Greener Route (Urea-Furfural Derivative)
Starting Materials Urea, Formaldehyde ontosight.aiUrea, Furfural (from biomass) researchgate.netup.ac.za
Catalyst Acid catalyst ontosight.aiGlacial Acetic Acid researchgate.net
Green Aspect Relies on hazardous and fossil-derived formaldehyde.Utilizes a renewable, biomass-derived aldehyde, reducing reliance on petrochemicals. researchgate.netup.ac.za
Reaction Conditions Typically involves heating and controlled pH. msu.eduInvolves refluxing in ethanol. researchgate.net

Enzymatic Synthesis Pathways for this compound-Related Compounds

The application of enzymes in the synthesis and modification of this compound and related compounds is an area of growing interest, though research has historically focused more on biodegradation than on direct synthesis. Understanding the enzymatic breakdown of these compounds provides crucial insights into the reaction pathways and the specific biocatalysts that can cleave or potentially form C-N bonds.

Studies on the microbial breakdown of methyleneureas have identified specific enzymes capable of metabolizing these compounds. For instance, a Gram-negative bacterium, Ralstonia paucula, can completely degrade methylenediurea (B89379) and dimethylenetriurea (B1204272) into urea, ammonia, formaldehyde, and carbon dioxide. researchgate.net Another bacterium, Ochrobactrum anthropi, produces an enzyme, methylenediurea deiminase, which was purified and characterized. researchgate.net This enzyme is specifically induced by the presence of ureaform and is composed of identical subunits, forming a tetrameric structure in its native state. researchgate.net The breakdown process is a multi-step hydrolysis, indicating the enzyme complex can perform several catalytic actions. researchgate.net

While direct enzymatic synthesis of this compound polymers is not yet a mainstream industrial process, related biocatalytic techniques have been developed. One study describes the synthesis of urea-formaldehyde (UF) microspheres via a chemical polycondensation method, which are then used as a support to immobilize enzymes like pepsin. researchgate.netnih.gov In this application, the reactive methylol groups on the UF microspheres condense with amino acid residues on the enzyme, creating a stable bioconjugate. researchgate.net This demonstrates the compatibility of the this compound structure with biological macromolecules, albeit not its direct enzymatic creation.

The broader field of biocatalysis has shown that enzymes can be used to synthesize a vast array of metabolites, sometimes using precursors relevant to this compound synthesis. nih.govpreprints.org For example, enzyme systems have been developed to produce L-serine from formaldehyde and glycine, showcasing the ability of biocatalysts to handle and incorporate formaldehyde into more complex molecules. preprints.org These advancements suggest the future potential for designing multi-enzyme cascades or engineering novel enzymes for the direct, controlled synthesis of this compound polymers from basic precursors like urea and formaldehyde under mild, aqueous conditions.

The table below summarizes key findings on the enzymatic degradation of this compound compounds.

Microorganism / SystemEnzyme(s) / ProcessKey Research Findings
Ralstonia paucula Intracellular enzymesCapable of completely degrading methylenediurea and dimethylenetriurea to urea, ammonia, and formaldehyde. researchgate.net
Ochrobactrum anthropi Methylenediurea deiminaseEnzyme is specifically induced by ureaform; performs a multistep hydrolysis of methylene urea compounds. researchgate.net
Urea-Formaldehyde Microspheres N/A (Used as a support)UF microspheres can be synthesized to have reactive methylol groups capable of immobilizing enzymes like pepsin. researchgate.netnih.gov

Polymerization and Oligomerization Dynamics of Methyleneurea

Characterization of Methyleneurea Oligomer and Polymer Architectures

The reaction between urea (B33335) and formaldehyde (B43269) produces a range of molecules with varying chain lengths, from simple oligomers to complex polymers. The structure of these products is highly dependent on the reaction conditions.

The condensation of urea and formaldehyde results in a series of methylene-bridged urea oligomers. wikipedia.org The initial products are short-chain polymers that are soluble in cold water, while longer chains exhibit reduced solubility. psu.edu The primary oligomers include:

Methylenediurea (B89379) (MDU): The simplest methylene (B1212753) urea polymer, formed from the condensation of one molecule of formaldehyde with two molecules of urea.

Dimethylenetriurea (B1204272) (DMTU): A short-chain polymer consisting of three urea units linked by two methylene bridges. Both linear and branched isomers of DMTU can exist. wikipedia.org

Trimethylenetetraurea (TMTU): A nitrogen-rich polymer formed during the acid-catalyzed condensation of urea and formaldehyde.

These and even longer-chain polymers like tetramethylenepentaurea are formed through successive condensation reactions. researchgate.net The distribution and length of these polymer chains are crucial in determining the properties of the final product. psu.edufertilizer.org The synthesis of these compounds can be controlled to produce specific chain lengths by managing the reaction parameters. google.com

Below is a table detailing the structural properties of these key this compound condensates:

The degree of polymerization (DP) is a critical parameter that defines the number of monomeric units in a polymer chain. wikipedia.org For this compound polymers, the chain length directly influences their properties. psu.edu A higher degree of polymerization generally leads to decreased solubility. psu.edu

The assessment of polymer chain length and DP in this compound systems can be achieved through various analytical techniques. Steric exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is a widely used method to separate molecules based on their hydrodynamic volume, which is related to their molar mass. polymerexpert.fr This technique allows for the determination of the average molecular weight and the distribution of chain lengths within a polymer sample. polymerexpert.fr

The degree of polymerization is influenced by the molar ratio of formaldehyde to urea (F/U ratio) during synthesis. diva-portal.org Studies have shown that a lower F/U ratio can lead to the formation of more linear polymer structures. researchgate.net The degree of polymerization for low molecular weight polymers of this compound has been found to be lower than 5. jst.go.jp

The following table summarizes key concepts related to the assessment of polymer chain length:

Polymerization Kinetics and Thermodynamics of this compound Systems

The formation of this compound polymers is a condensation reaction that is influenced by various factors, including temperature, pH, and the initial molar ratio of reactants. researchgate.net Understanding the kinetics and thermodynamics of these reactions is essential for controlling the final properties of the polymer.

The condensation reaction leading to the formation of this compound polymers is exothermic, and the rate of reaction is highly dependent on temperature. ureaknowhow.comureaknowhow.com The reaction is also catalyzed by both acidic and basic conditions. researchgate.netureaknowhow.com In acidic environments, the condensation process is favored and proceeds more rapidly at lower pH values. irispublishers.com

The kinetics of the addition reaction of urea and formaldehyde have been found to follow second-order kinetics and are proportional to the initial F/U molar ratio. researchgate.net The rate of the condensation reaction increases as the reaction progresses, becoming very rapid after a certain point. irispublishers.com The activation energy for the thermal degradation of urea-formaldehyde resins has been determined using methods like the Kissinger method, with values around 185-189 kJ/mol reported. nih.gov

Factors influencing the reaction rate include:

Temperature: Higher temperatures generally lead to faster reaction rates. ureaknowhow.com

pH: The reaction is catalyzed by both acids and bases. researchgate.net

F/U Molar Ratio: The initial concentration of reactants affects the rate of both addition and condensation reactions. researchgate.net

The polycondensation of urea and formaldehyde is a reversible process. researchgate.net The removal of byproducts, such as water, shifts the equilibrium towards the formation of the polymer products. diva-portal.org Theoretical studies have investigated the thermodynamics of the condensation reactions, indicating that the formation of methylene linkages and uron structures is thermodynamically more favorable, while the formation of ether linkages is kinetically favored. mdpi.com

The reactions of formaldehyde with urea are exothermic and therefore thermodynamically favorable. usda.gov The equilibrium of the initial reaction between urea and formaldehyde to form monomethylolurea is nearly independent of the pH of the solution. researchgate.net As the reaction proceeds towards equilibrium, the thermodynamically more stable products become dominant. mdpi.com

Structural Elucidation of this compound Polymer Networks

The complex, three-dimensional network structure of cured this compound polymers requires advanced analytical techniques for its elucidation. Spectroscopic methods are particularly powerful in providing detailed information about the chemical bonds and connectivity within the polymer matrix.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ¹⁵N NMR, is a primary tool for characterizing the structure of urea-formaldehyde resins. researchgate.netmdpi.comkirj.ee ¹³C NMR can be used to identify and quantify different types of methylene and ether linkages, as well as unreacted methylol groups. mdpi.com ¹⁵N NMR provides even greater detail, allowing for the distinction between different types of urea derivatives and the identification of various nitrogen-containing functional groups. researchgate.netnih.gov

Other techniques that contribute to the structural elucidation include:

Electrospray Ionization-Mass Spectrometry (ESI-MS): This technique can track changes in the molecular mass distribution of the resin components during synthesis. mdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic functional groups present in the polymer network.

X-ray Diffraction (XRD): XRD can provide information on the crystalline or amorphous nature of the cured resin. Some studies have detected crystalline regions in cured UF resins with low F/U molar ratios. mdpi.com

The combination of these techniques allows for a comprehensive understanding of the complex polymer network structure of this compound.

Table of Mentioned Compound Names

Analysis of Linkage Types within Polymeric Structures

The polymerization and oligomerization of this compound, a process stemming from the reaction of urea and formaldehyde, results in a complex mixture of polymeric structures. The specific nature of these structures is dictated by the formation of different chemical linkages, primarily methylene bridges and ether linkages. The prevalence of each linkage type is intricately linked to the reaction conditions, most notably the formaldehyde to urea (F/U) molar ratio and the pH of the reaction medium.

The primary linkage types that define the backbone of this compound polymers are:

Methylene Linkages (–NH–CH₂–NH–): These are considered the fundamental building blocks of stable this compound polymers. They form through the condensation of a methylolurea with a urea molecule or another methylolurea, releasing a molecule of water. These linkages can be further categorized into linear and branched structures.

Ether Linkages (–NH–CH₂–O–CH₂–NH–): These linkages are formed through the condensation of two methylol groups. While they contribute to the initial polymer growth, they are generally less stable than methylene bridges and can undergo rearrangement to form the more thermodynamically stable methylene linkages, particularly under acidic conditions or with prolonged reaction times. mdpi.com

Uron Structures: These are cyclic ether structures that can form, especially under conditions of high formaldehyde concentration or at extreme pH levels. mdpi.comcnrs.fr

The distribution of these linkage types is a critical determinant of the final properties of the this compound polymer. Advanced analytical techniques, particularly Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, have been instrumental in elucidating the intricate structures of these polymers. By analyzing the chemical shifts of the carbon atoms, researchers can identify and quantify the relative abundance of different structural components. cnrs.frmdpi.comkirj.ee

The chemical shifts observed in ¹³C NMR spectra provide a detailed map of the polymer's microstructure. For instance, the carbons in linear methylene linkages typically resonate at approximately 46–47 ppm, while those in branched methylene linkages appear around 53–54 ppm. mdpi.com The carbons within methylene ether linkages are found further downfield, in the range of 68–70 ppm. mdpi.com The presence and intensity of these signals allow for a quantitative analysis of the polymer's composition.

Research Findings on Linkage Distribution

Detailed research has demonstrated the profound impact of reaction parameters on the polymer architecture.

Effect of Formaldehyde/Urea (F/U) Molar Ratio:

The F/U molar ratio is a paramount factor in determining the structure of the resulting polymer.

At a high F/U molar ratio (e.g., 2.0 and above) , the reaction mixture is rich in methylol groups. This statistically favors the formation of ether linkages through the condensation of these groups. Under such conditions, the formation of methylene bridges is often minimal, especially in alkaline environments. mdpi.commdpi.comoregonstate.edu Studies have shown that with an F/U ratio of 2.0 and a pH of 9.0, a significant portion of formaldehyde (20-30%) is converted into ether bridges, with almost no methylene bridge formation observed. mdpi.com

At a low F/U molar ratio (e.g., 1.0) , the concentration of free amino groups from urea is higher. This increases the probability of reactions between methylol groups and amino groups, leading to a more competitive formation of methylene linkages. mdpi.commdpi.comoregonstate.edu A resin synthesized with an initial F/U ratio of 1.9 was found to have the highest proportion of total methylene linkages compared to resins with initial ratios of 2.1 and 2.3. cnrs.fr

Interactive Data Table: Effect of F/U Molar Ratio on Linkage Types

Initial F/U Molar RatioTotal Methylene Linkages (%)Methylene Ether Linkages (%)Total Hydroxymethyl Linkages (%)
1.9Highest ProportionHighest Proportion57.07
2.1Lower than 1.9Lower than 1.9Higher than 1.9
2.3Lower than 1.9Lower than 1.9Higher than 1.9

This table is based on findings from a study on the effect of the initial F/U molar ratio on resin structure. cnrs.fr

Effect of pH:

The pH of the reaction medium plays a crucial role in catalyzing the condensation reactions and influencing the type of linkages formed.

Alkaline Conditions (pH > 7): In the initial stages of the reaction under alkaline conditions, the formation of methylolureas is the dominant process. Subsequent condensation reactions primarily lead to the formation of linear ether linkages. mdpi.commdpi.com For instance, at a pH between 9.3 and 9.8, and with F/U ratios of 2.0 and 3.0, the formation of methylene bridges is minor compared to ether bridges. mdpi.com

Acidic Conditions (pH < 7): Acidic conditions are generally required for the formation of the more stable methylene bridges. oregonstate.edu Under these conditions, the less stable ether linkages can also undergo conversion to methylene linkages. mdpi.com When the pH is lowered in conjunction with a low F/U ratio, the formation of methylene bridges becomes significantly more favorable. For example, at an F/U ratio of 1.0 and a pH between 7.3 and 7.8, the content of methylene bridges was found to be over three times that of ether bridges. mdpi.com

Interactive Data Table: Combined Effect of F/U Molar Ratio and pH on Linkage Formation

F/U Molar RatiopHPredominant Linkage Type
2.09.0Methylene Ether
1.09.3 - 9.8Methylene Ether (Methylene bridges competitive)
1.07.3 - 7.8Methylene
2.0 and 3.09.3 - 9.8Methylene Ether
2.0 and 3.07.3 - 7.8Methylene Ether

This table synthesizes findings from multiple studies on the competitive formation of methylene and ether bridges. mdpi.commdpi.com

Effect of Reaction Time and Temperature:

Prolonged reaction times and elevated temperatures can promote the conversion of methylene ether linkages to the more thermodynamically stable methylene linkages. mdpi.com For example, under strongly alkaline conditions (pH 12-13) at 90°C with an F/U ratio of 2/1, the content of methylene linkages increased significantly from 1.1% after 1 hour to 43.2% after 6.5 hours, while the ether linkage content decreased from 13.6% to 4.3%. mdpi.com

Oligomer Distribution

The polymerization process results in a distribution of oligomers of varying chain lengths. The shortest and most common oligomers are:

Methylene diurea (MDU)

Dimethylene triurea (DMTU)

Trimethylene tetraurea (TMTU)

The relative amounts of these oligomers are influenced by the reaction conditions, similar to the linkage types. The composition of these oligomers is crucial as it affects the properties of the final product.

Analytical Characterization Techniques for Methyleneurea Systems

Spectroscopic Analysis Methods

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups within methyleneurea compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques provide a detailed fingerprint of the chemical environment.

Infrared (IR) spectroscopy is a powerful and rapid technique used to identify the functional groups present in a molecule. wikipedia.org It operates on the principle that covalent bonds within a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum that shows these absorptions. psu.edu This spectrum serves as a unique molecular fingerprint, revealing the presence of specific structural fragments. psu.edunih.gov

In the context of this compound systems, IR spectroscopy is instrumental for confirming the presence of key functional groups. The amide functional group, which is a core component of this compound, exhibits characteristic absorption bands. A very strong and somewhat broad band is typically observed in the region of 3100-3500 cm⁻¹ due to the N-H stretching vibrations. nih.gov Concurrently, the C=O (carbonyl) stretching vibration gives rise to a sharp, intense peak, generally found between 1650 cm⁻¹ and 1750 cm⁻¹. mdpi.com Specifically for amide groups, this C=O stretch often appears around 1710 cm⁻¹. nih.gov For urea (B33335) itself, the C=O stretching vibration is often assigned to a band around 1686 cm⁻¹, though it is understood to be coupled with NH₂ bending motions. nih.gov The presence of absorption bands in these regions provides strong evidence for the urea-based structure of the compounds.

Table 1: Characteristic IR Absorption Bands for this compound Systems

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Intensity
N-H (Amide) Stretch 3100 - 3500 Strong, Broad
C=O (Amide/Urea) Stretch 1650 - 1750 Strong, Sharp
C-N Stretch (Often complex and in fingerprint region) Medium
NH₂ Bending (Scissoring) ~1600 Medium
NH₂ Rocking 1150 - 1160 Medium

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of molecular structure. iteh.aiiteh.ai It is based on the magnetic properties of certain atomic nuclei, such as ¹H (proton) and ¹³C, which, when placed in a strong magnetic field, can absorb radiofrequency energy at specific frequencies. woodresearch.sk These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing rich information about atomic connectivity and molecular structure. researchgate.net

For the complex mixtures found in this compound and urea-formaldehyde (UF) resin systems, both ¹H and ¹³C NMR are crucial. ¹³C NMR spectroscopy, in particular, is used for the quantitative analysis of finished resins. It allows for the identification and quantification of various structural units, including methylene (B1212753) bridges and different types of methylol groups. In the analysis of UF resins, distinct signals can be assigned to key components like monomethylol urea, dimethylol urea, and methylene-bridged urea. For instance, ¹³C NMR chemical shifts can distinguish between different methylene carbons and carbonyl carbons within the polymer chains. nih.gov

¹H NMR spectroscopy complements this by providing information on the proton environments. Although early studies of the urea-formaldehyde system reported on quantitative analysis using ¹H NMR, the complexity of the spectra can be a challenge. However, by using advanced techniques and by characterizing individual components separately, major peaks in the spectra of reaction mixtures can be assigned.

Table 2: Illustrative ¹³C and ¹H NMR Chemical Shifts (δ) for Urea-Formaldehyde Components

Structural Unit ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)
Methylene Carbons (C=C) 105 - 160 -
Methoxy Group (-OCH₃) Carbon ~55.18 ~3.80
Azomethine Group (C=N) - 7.0 - 7.6

Note: Chemical shifts are highly dependent on the solvent and the specific molecular structure. nih.govsci-hub.se

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a sample, which corresponds to the promotion of electrons from lower to higher energy orbitals. uantwerpen.bethermofisher.com This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups with valence electrons of low excitation energy. waikato.ac.nz The absorption of UV-Vis radiation is restricted to these groups, which typically include systems with π electrons, such as double bonds and aromatic rings. waikato.ac.nz

In the analysis of this compound systems, UV-Vis spectroscopy can provide information about electronic transitions. iteh.ai While simple urea-formaldehyde (UF) resins may not show strong absorption in the typical UV-Vis range (200-800 nm), the incorporation of other components can change the spectral properties. teledynelabs.comdrawellanalytical.com For example, studies on melamine-urea-formaldehyde (B8673199) (MUF) resins show strong absorbance at specific wavelengths due to the triazine ring of melamine, which is absent in pure UF resins. teledynelabs.comdrawellanalytical.comwikipedia.org The analysis of urea-formaldehyde condensates is sometimes performed at specific wavelengths, such as 412 nm after reaction with certain reagents, to quantify related components like released formaldehyde (B43269). fertilizer.org The technique is generally based on electronic transitions, such as n → π* and π → π*, which require unsaturated groups within the molecule to provide the necessary π electrons. waikato.ac.nzgoogle.com

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating the complex mixtures of oligomers and polymers that constitute this compound systems. These techniques allow for the fractionation of the sample into its individual components, which can then be quantified or further identified.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound-based products, such as those found in slow-release fertilizers. google.commst.or.jp It separates components of a liquid mixture by passing the sample through a column packed with a stationary phase. mst.or.jp Differences in the affinity of each component for the stationary and mobile phases lead to their separation. mst.or.jp

HPLC is specifically used for the determination and quantification of this compound (MU) oligomers. nih.govgoogle.com Standardized methods, such as EN 15705 and AOAC 983.01, exist for the analysis of these compounds in fertilizers. These methods can separate and quantify individual oligomers like methylene diurea (MDU), dimethylene triurea (DMTU), and trimethylene tetraurea (TMTU). The separation is often achieved using columns such as reverse-phase C18 or aminopropyl (NH₂) columns, with mobile phases like water or acetonitrile/water mixtures. Detection can be performed using refractive index (RI) or UV detectors, with the latter often set at wavelengths around 195-200 nm. The results from HPLC analysis provide a detailed profile of the oligomer distribution, which is critical for understanding the properties of the this compound product.

Table 3: Common this compound Oligomers Analyzed by HPLC

Oligomer Name Abbreviation
Methylene diurea MDU
Dimethylene triurea DMTU
Trimethylene tetraurea TMTU
Tetramethylene pentaurea TMPU

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Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry (MS). wikipedia.org This combination allows for not only the separation of components in a mixture but also their definitive identification based on their mass-to-charge ratio (m/z). wikipedia.org LC-MS is particularly valuable for analyzing complex biological and environmental samples and is well-suited for large, polar, or thermally unstable molecules. wikipedia.org

In the study of this compound systems, LC-MS is a critical tool for identifying reaction products and monitoring processes like hydrolysis. psu.edu A key application has been in studying the enzymatic breakdown of this compound. psu.edu Research has employed novel LC-MS methods to show that water-soluble forms of this compound, including MDU, DMTU, and TMTU, are subject to enzymatic hydrolysis. psu.edu The analysis can identify the hydrolysis products, such as methylurea (B154334) and urea, providing insight into the degradation pathway. psu.edu Furthermore, electrospray ionization-mass spectrometry (ESI-MS), a common interface for LC-MS, has been used to characterize the molecular mass distribution of urea-formaldehyde resin components during their synthesis, tracking changes as the reaction progresses. iteh.ai This level of detailed molecular identification is essential for understanding the complex chemistry of this compound formation and degradation. psu.eduiteh.ai

Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Studies of this compound Polymers

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org This method is highly effective for assessing the thermal stability and compositional characteristics of polymeric materials, including this compound (MU) systems. wikipedia.orgopenaccessjournals.com The fundamental principle of TGA involves heating a sample on a precision balance within a furnace and continuously recording its mass. torontech.com The resulting data, plotted as a thermogram (mass vs. temperature), reveals distinct temperature ranges where mass loss occurs due to processes like decomposition, providing critical insights into the material's stability and composition. openaccessjournals.comtorontech.com

In the context of this compound polymers, TGA is employed to understand their degradation patterns. The thermal decomposition of these polymers is not a single-step process but occurs over a range of temperatures, corresponding to the breakdown of different chain lengths and cross-linked structures. techscience.cn Shorter-chain, water-soluble fractions will typically degrade at lower temperatures than the longer-chain, insoluble fractions.

Research findings indicate that the thermal stability of urea-based materials can be clearly characterized by TGA. For instance, pure urea is stable up to approximately 140°C, after which it begins to degrade, showing a significant weight loss at around 215°C. researchgate.net this compound polymers, being condensation products of urea and formaldehyde, exhibit different and more complex thermal behaviors. fertilizer.org The stability is influenced by the degree of polymerization; for example, a macrocycle composed of methylene urea groups has been shown to be stable up to 250 °C. cuny.edu The analysis of TGA and its derivative (DTG) curves allows for the identification of the temperatures at which the maximum rates of decomposition occur for various components within the polymer mixture. techscience.cn Generally, most polymers, including those based on this compound, are expected to be completely decomposed by 600 °C in a TGA analysis. researchgate.net

The data derived from TGA is crucial for determining the thermal limits for the storage and application of this compound products and can also provide quantitative information about the proportions of components with different thermal stabilities within a sample.

Table 1: Thermal Decomposition Data for Urea and Related Polymer Systems from TGA

This table presents illustrative data on the thermal stability of urea and related compounds as determined by thermogravimetric analysis.

MaterialOnset of Degradation (°C)Temperature of Major Weight Loss (°C)Key Observation
Urea~140~215 (77% loss)Exhibits sharp, single-stage major degradation. researchgate.net
This compound Polymer MixVaries with compositionMultiple peaksDegradation occurs in stages, reflecting the different polymer chain lengths. techscience.cn
This compound-containing Macrocycle>250-Covalent binding into a larger structure enhances thermal stability. cuny.edu

Elemental Analysis for Compositional Verification of this compound Products

Elemental analysis is a fundamental analytical technique for verifying the composition of chemical products by determining the mass fractions of the elements present. For this compound (MU) products, which are not single compounds but rather complex mixtures of urea-formaldehyde condensation polymers, elemental analysis is essential for compositional verification and quality control. fertilizer.orgjcu.edu.au These products consist of a distribution of oligomers with varying chain lengths, such as methylene diurea (MDU), dimethylene triurea (DMTU), and trimethylene tetraurea (TMTU), along with unreacted urea. fertilizer.orgpsu.edu

The primary application of elemental analysis in this context is the determination of the total nitrogen content, which is a critical parameter for its main application as a slow-release fertilizer. google.com The results of the elemental analysis are used to consolidate the mass balance and validate the composition of the reaction product. jcu.edu.au The distribution of polymer chain lengths dictates the physical and chemical properties of the MU product, particularly its solubility. psu.edu This is often characterized by measuring nitrogen fractions that are insoluble in cold water (22°C) versus hot water (100°C). msu.edu These solubility characteristics are directly related to the average degree of polymerization.

Furthermore, detailed compositional analysis can be achieved by combining elemental analysis with other techniques like liquid chromatography. google.com This allows for the quantification of individual this compound species within the mixture. The molar ratio of urea to formaldehyde used in the synthesis directly influences this final composition. google.com For example, different reaction conditions can lead to products with varying percentages of short-chain polymers, long-chain polymers, and unreacted urea, all of which can be verified by a combination of elemental and chromatographic analyses. google.com

Table 2: Example Composition of Different Liquid this compound Products

This table shows representative compositions of different this compound products as determined by chemical analysis, highlighting the variation in polymer distribution. google.com

ComponentProduct 1 (wt. %)Product 2 (wt. %)Product 3 (wt. %)
Monomethylene Diurea1.57.79.7
Dimethylene Triurea10.03.53.2
Trimethylene Tetraurea21.51.63.0
Heavier Methylene Ureas12.96.87.7
Unreacted Urea12.615.16.6
Total Nitrogen26.814.412.2

Mechanisms of Nitrogen Release from Methyleneurea in Soil Systems

Hydrolytic Degradation Pathways of Methyleneurea Polymers

The initial phase of nitrogen release from this compound is driven by hydrolytic degradation, a purely chemical process involving the reaction of MU polymers with water. fiveable.me This pathway is particularly relevant for the shorter-chain, more soluble fractions of the MU mixture. The structure of MU polymers, which consist of urea (B33335) units linked by methylene (B1212753) bridges, contains hydrolyzable groups that are susceptible to cleavage by water molecules. fiveable.me

The rate and extent of hydrolysis are directly related to the polymer's chain length and its corresponding solubility in water. This compound fertilizers are typically characterized by their solubility in cold water (around 22°C) and hot water (100°C), which predicts their biological activity. msu.edumsu.edu

Short-chain polymers (e.g., methylenediurea): These are more soluble and readily undergo hydrolysis, breaking down into urea and formaldehyde (B43269). This process provides a relatively quick, yet controlled, initial release of nitrogen.

Long-chain polymers: These are less soluble and therefore hydrolyze at a much slower rate. Their degradation is more dependent on the microbial pathways.

The chemical process involves the breaking of the methylene-urea bond, which releases individual urea molecules. This urea then undergoes further hydrolysis, catalyzed by the ubiquitous soil enzyme urease, to produce ammonium (B1175870) (NH₄⁺) and carbon dioxide (CO₂), a process that can be influenced by soil pH and temperature. gov.bc.caresearchgate.net The ammonium produced is then available for plant uptake or can be further converted to nitrate (B79036) through nitrification. lebanonturf.com

The following table illustrates the typical solubility fractions of this compound and their general release characteristics.

This compound FractionDescriptionPrimary Release MechanismRelative Rate of N Release
Cold-Water Soluble Nitrogen (CWSN)Includes unreacted urea and very short-chain MU polymers.Dissolution & Rapid HydrolysisFast
Cold-Water Insoluble Nitrogen (CWIN) / Hot-Water Soluble Nitrogen (HWSN)Intermediate-chain MU polymers.Slow Hydrolysis & Microbial DegradationSlow to Medium
Hot-Water Insoluble Nitrogen (HWIN)Long-chain, cross-linked MU polymers.Primarily Microbial DegradationVery Slow

Microbial Transformation and Mineralization Processes of this compound

The primary mechanism for the sustained, long-term release of nitrogen from the less soluble, longer-chain MU polymers is microbial transformation and mineralization. lebanonturf.comnu-tec.com This biological process relies on the metabolic activity of soil microorganisms that utilize MU as a nitrogen source. researchgate.net The process involves the enzymatic breakdown of the polymer chains into smaller, plant-available nitrogen forms. researchgate.net

Microorganisms absorb the dissolved MU polymers. researchgate.net

Intracellular enzymes break down the polymers into urea, ammonia (B1221849), and formaldehyde. researchgate.net

The resulting urea and ammonia are released into the soil environment. researchgate.net

The released urea is further hydrolyzed by extracellular urease into ammonium, which is then available for plant uptake or nitrification. researchgate.net

Specific microbial communities in the soil are responsible for the degradation of this compound. Research has identified several bacterial species capable of utilizing MU as a nitrogen source. researchgate.net These microorganisms possess the specific enzymatic machinery required to break the methylene-urea bonds.

Application of this compound can alter the composition of the soil bacterial community over time. tandfonline.com Studies using techniques like denaturing gradient gel electrophoresis (DGGE) have shown differences in the microbial community structure between soils treated with urea and those treated with this compound, particularly after several weeks of application. tandfonline.com

Some of the identified this compound-degrading bacteria include:

Ochrobactrum anthropi researchgate.netnih.gov

Ralstonia paucula (formerly classified as Alcaligenes sp.) researchgate.netresearchgate.net

Agrobacterium tumefaciens researchgate.netnih.gov

These bacteria are gram-negative and have been isolated from soil environments where they play a crucial role in the mineralization of these complex nitrogen compounds. researchgate.net

The biological breakdown of this compound is catalyzed by specific enzymes produced by soil microorganisms. researchgate.net These enzymes, broadly termed this compound hydrolases (or MDUases for methylenediurea), are distinct from the common urease enzyme, which only acts on urea itself. researchgate.netresearchgate.net

The enzyme purified from Ochrobactrum anthropi, for example, is a methylenediurea (B89379) deiminase that hydrolyzes different lengths of MU oligomers into ammonium, formaldehyde, and urea. researchgate.netnih.gov Similarly, Ralstonia paucula produces an enzyme that completely degrades methylenediurea and dimethylenetriurea (B1204272). researchgate.net The expression of these enzymes can be influenced by the presence of other nitrogen sources; in Ralstonia paucula, the enzyme was found to be repressed by the presence of ammonium. researchgate.net

The formaldehyde released during this process is typically oxidized quickly by other soil microbes into formate (B1220265) and then to carbon dioxide. researchgate.net

The rate of nitrogen release from this compound is intrinsically linked to the size, activity, and health of the soil microbial population. researchgate.net A soil with a higher microbial biomass and greater metabolic activity will generally exhibit a faster degradation of MU polymers. researchgate.net

Factors that promote a healthy microbial community, such as adequate soil moisture, aeration, and organic matter content, will enhance the mineralization rate of MU. lebanonturf.com The degradation process itself can foster a more active microbial population, as MU provides a steady source of nitrogen, which can increase the population of beneficial soil microorganisms. nu-tec.com Evidence suggests that actively growing plants can enhance the mineralization rate of the more resistant MU fractions by maintaining a more vigorous microbial population in the rhizosphere. researchgate.net Therefore, the kinetics of nitrogen release are not static but are part of a dynamic system involving the fertilizer, soil microbes, and plant roots.

Environmental Factors Influencing Nitrogen Release Dynamics

The rate at which nitrogen is released from this compound through both hydrolytic and microbial pathways is not constant but is significantly influenced by various environmental factors. The interplay of these factors determines the ultimate pattern of nitrogen availability to plants.

Soil temperature is a critical factor controlling the rate of nitrogen release from this compound. lebanonturf.com Temperature affects both the chemical hydrolysis and the biological activity of soil microbes.

Effect on Hydrolysis: Like most chemical reactions, the rate of hydrolysis increases with rising temperatures.

Effect on Microbial Activity: Microbial metabolic rates are highly dependent on temperature. As soil temperatures increase, microbial activity accelerates, leading to a faster breakdown of MU polymers. lebanonturf.com Conversely, in cooler soil conditions, microbial activity slows, and the nitrogen release rate decreases significantly. gov.bc.ca This temperature dependency is a key feature of controlled-release fertilizers, as it helps to synchronize nitrogen release with periods of active plant growth, which also occur at warmer temperatures. kochagronomicservices.com

Research has shown that the rate of nitrogen release from slow-release fertilizers can double for approximately every 10°C increase in temperature. nih.gov This relationship ensures that more nitrogen becomes available when plant demand is highest during the growing season and is conserved during cooler, dormant periods.

The following table summarizes the general effect of temperature on MU nitrogen release.

Soil Temperature RangeMicrobial Activity LevelPrimary N Release RateGeneral Implication
Low (&lt;10°C / 50°F)Very LowVery SlowNitrogen is conserved in the soil. ndsu.edu
Moderate (10-20°C / 50-68°F)ModerateSlow to ModerateSteady release for cool-season plant growth.
High (&gt;20°C / 68°F)HighAcceleratedRapid release aligned with peak plant growth. lebanonturf.com

Environmental Fate and Degradation Pathways of Methyleneurea

Kinetics of Methyleneurea Degradation in Various Environmental Compartments (e.g., soil, water)

The degradation of this compound is influenced by several environmental factors, with temperature being a significant driver. In soil, the mineralization of this compound nitrogen increases with temperature. For instance, in one study, after six months of incubation, 52% of this compound-S nitrogen was mineralized at 20°C, which increased to 63% at 30°C. researchgate.net The rate of nitrogen release is also linked to the chain length and solubility of the this compound polymers; shorter, more soluble chains degrade faster. researchgate.net While moisture has a limited effect, the biological fertility of the soil, which relates to the size and activity of the microbial population, is a key determinant in the degradation process. researchgate.net

In aqueous environments, such as with activated sludge, microorganisms can be trained to degrade this compound. researchgate.net The degradation process involves the absorption of dissolved this compound by microorganisms, followed by enzymatic decomposition. researchgate.net Hot water-insoluble methyleneureas degrade much more slowly. scispace.com The method of evaluation, whether through water immersion or soil leaching, depends on the specific formulation of the this compound-based product. researchgate.net

The table below summarizes the percentage of this compound-S nitrogen mineralized in soil at different temperatures over a six-month period. researchgate.net

Table 1: Mineralization of this compound-S Nitrogen in Soil

Temperature (°C) Nitrogen Mineralized (%)
20 52

Application of Kinetic Models (e.g., First-Order, Pseudo-Second-Order) to Degradation Processes

Kinetic models are employed to describe the rate at which this compound degrades. Accumulated data from studies on this compound mineralization suggest that the degradation often follows first-order reaction kinetics. researchgate.net This implies that the rate of degradation is proportional to the concentration of this compound. However, a more detailed analysis of non-accumulated data indicates that the mineralization process is more complex and cannot be fully described by simple exponential decay equations. researchgate.net

The pseudo-first-order kinetic model has been successfully applied to describe the photocatalytic degradation of methylene (B1212753) blue, a related organic compound, suggesting its potential applicability to certain this compound degradation pathways under specific conditions. medcraveonline.comresearchgate.netathensjournals.gr This model is often represented by the linear equation:

ln(C₀/C) = kt

where C₀ is the initial concentration, C is the concentration at time t, and k is the first-order rate constant. medcraveonline.com

Conversely, the pseudo-second-order kinetic model, which assumes that the rate-limiting step is chemical adsorption, has also been used to describe related processes. researchgate.neticontrolpollution.comresearchgate.net This model can be expressed as:

t/qₜ = 1/(k₂qₑ²) + t/qₑ

where qₑ and qₜ are the amounts of substance adsorbed at equilibrium and at time t, respectively, and k₂ is the pseudo-second-order rate constant. icontrolpollution.comresearchgate.net While some studies on related compounds show a good fit with the pseudo-second-order model, the degradation of this compound itself is more frequently characterized by first-order kinetics. researchgate.neticontrolpollution.comresearchgate.net

Identification of Intermediate and Terminal Metabolites from this compound Degradation

The microbial degradation of this compound involves a stepwise breakdown into smaller, more bioavailable molecules. The primary mechanism is the enzymatic hydrolysis of the methylene bridges linking the urea (B33335) units. researchgate.net

Research has identified the following key steps and metabolites in the degradation pathway of this compound compounds like dimethylenetriurea (B1204272) (DMTU):

Initial Breakdown: Dissolved DMTU is absorbed by microorganisms and decomposed by intracellular enzymes. researchgate.net

Formation of Urea and Ammonium (B1175870): This enzymatic action breaks down the polymer into urea and ammonium. researchgate.net Formaldehyde (B43269) is also released as a byproduct. researchgate.netresearchgate.net

Release into the Environment: The resulting urea and ammonium are then released from the microbial cells into the surrounding soil or water. researchgate.net

Final Hydrolysis: The released urea is further hydrolyzed by extracellular urease enzymes into ammonium and carbon dioxide. researchgate.net

Therefore, the principal intermediate metabolite is urea , and the terminal nitrogen-containing metabolites are ammonium (NH₄⁺) and subsequently nitrate (B79036) (NO₃⁻) , following nitrification of the ammonium. scispace.comresearchgate.net The carbon from the methylene bridges is released as formaldehyde , which is then typically oxidized to formate (B1220265) and ultimately to carbon dioxide. researchgate.net

Assessment of Environmental Persistence of this compound Oligomers and Polymers

The environmental persistence of this compound is directly related to the length and complexity of its polymer chains. Longer-chain, less soluble polymers exhibit greater persistence in the environment. nih.govsustainability-directory.com Hot water-insoluble methyleneureas, for example, degrade at a much slower rate compared to their more soluble counterparts. scispace.com

The degradation of these polymers is a multifaceted process involving physical, chemical, and biological mechanisms. nih.gov While designed for slow release, the inherent stability of the polymer chains means they can persist in the environment, with degradation products potentially remaining for extended periods. nih.gov

Oligomers, which are intermediate-length polymer chains, are formed both during the initial polymerization process and as products of polymer degradation. nih.gov These oligomers are a crucial component in understanding the environmental fate of this compound, as they represent a transitional stage between the stable polymer and the fully mineralized nitrogen forms. nih.govmdpi.com The persistence of these oligomers will vary based on their specific chemical structure and the prevailing environmental conditions. nih.gov

Bioavailability and Transformation Products of Nitrogenous Species Derived from this compound

The ultimate goal of using this compound as a fertilizer is to provide a steady supply of bioavailable nitrogen to plants. The degradation process transforms the complex polymer into simpler, plant-available nitrogen forms. researchgate.net

The bioavailability of nitrogen from this compound is dependent on the rate of microbial mineralization. helsinki.fi This process releases nitrogen primarily as ammonium (NH₄⁺). researchgate.netresearchgate.net This ammonium can be directly taken up by plants or undergo nitrification in the soil, where it is converted by microorganisms first to nitrite (B80452) (NO₂⁻) and then to nitrate (NO₃⁻). researchgate.net Both ammonium and nitrate are readily available for plant uptake. researchgate.net

The slow-release nature of this compound means that the transformation to these bioavailable forms is gradual. This controlled release helps to synchronize nitrogen availability with plant demand, potentially reducing nitrogen losses to the environment through leaching of nitrate or volatilization of ammonia (B1221849). scispace.commdpi.com The bioavailability of the nitrogen is thus intrinsically linked to the kinetics of degradation, with factors like soil temperature and microbial activity playing a pivotal role. researchgate.nethelsinki.fi

Theoretical and Computational Investigations of Methyleneurea Systems

Quantum Chemical Calculations of Methyleneurea and its Intermediates

Quantum chemistry, which applies quantum mechanics to chemical systems, allows for the detailed study of molecules like this compound and the transient species involved in its formation and degradation. Such calculations can predict molecular geometries, energies, and electronic properties, offering a fundamental understanding of chemical behavior.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap suggests high stability and lower reactivity. For this compound (systematically named methylideneurea), these calculations can predict its stability and potential reaction sites. While specific HOMO-LUMO energy values for the isolated this compound molecule are not widely reported in dedicated studies, they can be determined using computational methods like Density Functional Theory (DFT). These methods calculate the electron density to determine the energies of the molecular orbitals, providing a theoretical basis for understanding the molecule's interactions in synthetic and biological systems.

Computational modeling is instrumental in elucidating the complex reaction mechanisms involved in the formation of this compound, which is a key intermediate in the synthesis of urea-formaldehyde (UF) resins. Theoretical studies have investigated the base-catalyzed condensation reactions of urea (B33335) and formaldehyde (B43269), providing a more detailed picture than experimental observation alone.

One significant finding from quantum chemistry calculations is the elucidation of the mechanism for the formation of the this compound intermediate (–HN–CO–N=CH₂). It has been proposed that under basic conditions, monomethylolurea or N,N'-dimethylolurea can form this intermediate. Computational modeling has identified the unimolecular elimination of a conjugate base (E1cb) as the operative mechanism. In this multi-step process, a proton is first removed from a nitrogen atom by a base (e.g., OH⁻), followed by the loss of a hydroxide (B78521) ion from the methylol group to form the methylene (B1212753) double bond. This computationally derived pathway challenges previously proposed mechanisms and provides a clearer understanding of the initial condensation steps in UF resin formation.

A key application of computational modeling is the calculation of activation energy (Ea) barriers for chemical reactions. The activation energy is the minimum energy required to initiate a reaction, and its value is directly related to the reaction rate. By calculating the energy of reactants, transition states, and products, the energy barriers for both the synthesis and degradation of this compound can be determined.

For the synthesis of the this compound intermediate via the base-catalyzed E1cb mechanism, the potential energy barrier for the rate-determining step has been theoretically predicted to be 59.6 kJ/mol. This value represents the energy required to proceed from the nitrogen-charged intermediate to the this compound product. Experimental studies on the acid-catalyzed formation of methylene linkages between urea units have reported an activation energy of approximately 15 kcal/mole, which is equivalent to about 63 kJ/mol. These values, derived from both computational and experimental methods, are crucial for optimizing reaction conditions (e.g., temperature, pH) in industrial processes to control the rate of polymerization and the structure of the final product.

Molecular Dynamics Simulations of this compound Interactions in Different Media

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach allows researchers to investigate the behavior of this compound and its polymers in various environments, such as in aqueous solutions or as a bulk material. MD simulations provide insights into intermolecular forces, local structure, and the dynamic properties of these systems.

Simulations have been employed to model cross-linked urea-formaldehyde (PUF) polymers, which are networks held together by methylene and ether linkages. These studies investigate the structure and mechanical/thermal properties of the bulk polymer. For instance, MD simulations can predict properties like the glass transition temperature and elastic stiffness. The simulations also reveal details about the local structure, such as the extent of hydrogen bonding within the polymer network. It has been found that factors like temperature and the density of cross-linking can significantly reduce the intensity of hydrogen bonding in PUF systems. By simulating the interactions between polymer chains and with solvent molecules (e.g., water), MD provides a molecular-level understanding of the material's macroscopic properties.

Advanced Materials Science Applications and Future Research Directions

Methyleneurea as a Component in Functional Polymers and Resins

This compound is a fundamental chemical structure in the production of urea-formaldehyde (UF) resins, which are a major class of thermosetting polymers. wikipedia.org The formation of this compound occurs through the condensation reaction between urea (B33335) and formaldehyde (B43269). ureaknowhow.com This reaction can be controlled to produce polymer chains of varying lengths, from simple, water-soluble short chains to complex, cross-linked three-dimensional networks that form the basis of cured resins. ureaknowhow.commcgill.cairispublishers.com These resins are valued for their properties, including high tensile strength, thermal stability, and low water absorption. wikipedia.org UF resins, which are essentially polymers of this compound and its derivatives, account for a significant portion of thermosetting resins produced globally. wikipedia.org

The controlled-release mechanism inherent in this compound polymers, which is central to their use in agriculture, also presents significant opportunities in other advanced materials applications. The gradual breakdown of this compound's polymeric chains by microbial action or hydrolysis—a process dependent on factors like temperature and moisture—can be harnessed to create sophisticated controlled-release matrices. researchgate.netresearchgate.netturfcaresupply.com

While fertilizers are the most common application, research is exploring the adaptation of this chemistry for other uses. The synthesis process allows for the creation of polymers with varying chain lengths and cross-linking densities, which in turn dictates the release rate of any encapsulated substance. ureaknowhow.com This tunable property is critical for developing matrices for applications requiring the slow and sustained delivery of active compounds beyond plant nutrients. For example, UF resins are widely used as binders and adhesives in wood composites like particleboard and medium-density fibreboard (MDF), where they form a durable matrix holding the wood fibers together. wikipedia.orgirispublishers.com The principles of creating these stable matrices can be adapted to encapsulate and slowly release other functional agents, such as preservatives, anti-fouling agents, or even pharmaceuticals, by incorporating them into the resin structure during polymerization.

Urea-formaldehyde resins, built from this compound structures, serve as a critical matrix material in the fabrication of advanced composites. ontosight.ai Composite materials consist of a reinforcement phase (such as fibers or particles) embedded within a matrix phase. uoanbar.edu.iq In this context, the UF resin acts as the binder or matrix that holds the reinforcement together, transferring load between the fibers and protecting them from environmental damage.

Upon curing, UF resins transform from a fluid state into a rigid, insoluble, three-dimensional, cross-linked network, a characteristic that makes them an effective thermosetting polymer matrix. irispublishers.com This process is leveraged in the production of materials like carbon fiber-reinforced plastics, where resins such as Urea-Formaldehyde-Phenol (UFP) are used as the matrix. ontosight.ai The fabrication of these composites often involves processes like resin transfer molding, where dry reinforcements are placed in a mold before being infused with the liquid resin, which then cures to form the final solid part. uoanbar.edu.iq The properties of the resulting composite—such as strength, stiffness, and thermal resistance—are a function of both the resin matrix and the reinforcing material. Research into modifying the this compound polymer backbone could lead to resins with enhanced properties, enabling the creation of novel composites for a wider range of applications.

Future Outlook and Emerging Research Frontiers for this compound Chemistry

The future of this compound chemistry is focused on enhancing sustainability, precision, and integration with modern technologies. As industries face increasing pressure to improve efficiency and reduce environmental impact, innovations in the production and application of this compound are becoming increasingly important. ureaknowhow.com

A significant frontier in this compound research is the development of more sustainable and efficient production methods. archivemarketresearch.com Traditional batch processing is giving way to innovative, continuous manufacturing techniques that offer economic and environmental advantages. google.com A key development is the use of multi-screw extruders for the continuous production of this compound polymers. google.com

In this process, urea and a formaldehyde product are fed into an extruder, where they are mixed, compressed, and melted. google.comgoogle.com An acid catalyst is then injected into the molten mixture to initiate a rapid and complete condensation reaction, forming the this compound polymer mass, which is then extruded. google.comgoogle.com This method offers precise control over reaction conditions and can significantly reduce production time and energy consumption compared to conventional methods. archivemarketresearch.com Further research aims to optimize catalysts and reaction conditions to minimize the environmental footprint of production. ureaknowhow.com

There is a growing trend toward the development of specialized this compound formulations designed for specific, targeted applications. archivemarketresearch.comreportsnmarkets.com In agriculture, this involves moving beyond general-purpose fertilizers to create crop-specific formulations that cater to the unique nutrient requirements of different plants. marketresearchintellect.com Research and development initiatives are focused on enhancing the nitrogen use efficiency (NUE) of these products. archivemarketresearch.com

Innovations include the exploration of novel biodegradable coating materials and the optimization of particle size to achieve more precise control over nutrient release profiles. archivemarketresearch.com The development of different physical forms, such as liquid this compound solutions, offers greater flexibility and efficiency for specific application methods, including foliar feeding. archivemarketresearch.comgoogle.com These liquid formulations can contain a mixture of water-soluble methylene (B1212753) urea compounds, such as monomethylene diurea and dimethylene triurea, providing a readily available yet gentle source of nitrogen. google.com

The unique controlled-release properties of this compound are highly synergistic with the goals of precision agriculture and smart farming. archivemarketresearch.commarketresearchintellect.com Precision agriculture is a management concept that uses digital technologies to monitor and optimize agricultural processes, applying inputs with high accuracy. agrocares.comresearchgate.net Smart farming expands this by integrating technologies like the Internet of Things (IoT), AI, and robotics to create data-driven, interconnected farming systems. researchgate.netmdpi.com

This compound fertilizers are being combined with precision agriculture tools to enable more targeted and efficient nutrient application. marketresearchintellect.com Technologies such as remote sensors, drones, and GPS-guided equipment allow farmers to identify specific areas within a field that require nutrients and apply this compound formulations at a variable rate. researchgate.netfrontiersin.org This data-driven approach ensures that nutrients are delivered precisely when and where they are needed, which maximizes crop uptake, reduces fertilizer waste, and minimizes environmental impacts like nitrogen runoff. marketresearchintellect.commarketresearchintellect.comcropin.com The integration of this compound's predictable, slow-release pattern with real-time data from smart farming systems represents a significant step toward a more productive and sustainable agricultural future. mdpi.com

Q & A

Q. What are the standard methodologies for synthesizing methyleneurea in laboratory settings, and how can purity be validated?

this compound (C₂H₄N₂O) is typically synthesized via urea-formaldehyde condensation under controlled pH and temperature conditions. Key steps include:

  • Reagent preparation : Use urea and formaldehyde in molar ratios (e.g., 1:1.2) to optimize yield .
  • Reaction monitoring : Track condensation progress using FTIR to detect characteristic imine (C=N) and carbonyl (C=O) bonds at ~1640 cm⁻¹ and ~1700 cm⁻¹, respectively .
  • Purification : Recrystallization in ethanol/water mixtures removes unreacted monomers. Validate purity via HPLC (≥98% purity threshold) or elemental analysis (C: 33.34%, H: 5.59%, N: 38.88%) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar ureas?

Advanced NMR and mass spectrometry resolve ambiguities:

  • ¹³C NMR : this compound exhibits distinct peaks at δ ~155 ppm (C=O) and δ ~120 ppm (C=N) .
  • HRMS : Molecular ion peak at m/z 72.06596 (calculated for C₂H₄N₂O⁺) confirms identity . Comparative databases like PubChem or Reaxys should be cross-referenced to rule out isomers .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical parameters include:

  • Solubility : Hydrophilic in polar solvents (e.g., water: ~50 g/L at 25°C) but insoluble in nonpolar solvents .
  • Thermal stability : Decomposes above 180°C, requiring inert atmospheres for high-temperature studies .
  • pH sensitivity : Hydrolyzes in strongly acidic/basic conditions, necessitating neutral buffers for stability tests .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in novel reaction pathways?

Density Functional Theory (DFT) simulations optimize reaction mechanisms:

  • Active sites : Identify nucleophilic (N–H) and electrophilic (C=O) centers using electrostatic potential maps .
  • Transition states : Calculate activation energies for condensation or hydrolysis pathways (e.g., ΔG‡ values) . Validate models against experimental kinetic data (e.g., Arrhenius plots) to resolve discrepancies .

Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?

Systematic meta-analysis frameworks:

  • Data harmonization : Standardize assay conditions (e.g., cell lines, concentrations) to reduce variability .
  • Bias assessment : Use tools like ROBIS to evaluate study quality and isolate confounding factors (e.g., solvent effects) .
  • Mechanistic studies : Employ isotopic labeling (e.g., ¹⁵N-urea) to trace metabolic pathways in biological systems .

Q. How does this compound’s stability in environmental matrices impact ecotoxicology studies?

Design experiments to assess:

  • Photodegradation : Expose to UV light (λ = 254 nm) and quantify breakdown products via LC-MS .
  • Soil adsorption : Use batch experiments with varying organic matter content; model via Freundlich isotherms .
  • Microbial degradation : Conduct anaerobic/aerobic incubations and monitor NH₃/NH₄⁺ release as degradation markers .

Methodological Guidance

Q. What experimental controls are critical for reproducibility in this compound synthesis?

  • Negative controls : Omit urea or formaldehyde to confirm reaction specificity .
  • Positive controls : Compare with commercial this compound (e.g., Sigma-Aldrich) for benchmarking .
  • Blind assays : Use third-party labs to validate spectral data and minimize confirmation bias .

Q. How can researchers address gaps in this compound’s thermodynamic data?

  • Calorimetry : Measure ΔHfusion via differential scanning calorimetry (DSC) .
  • Solubility modeling : Use Hansen solubility parameters to predict solvent compatibility .
  • Collaborative validation : Share raw datasets via repositories like Zenodo for peer verification .

Data Presentation Standards

Q. What metadata should accompany this compound datasets in publications?

Include:

  • Synthetic protocols : Precise molar ratios, catalysts, and reaction times .
  • Analytical parameters : Instrument settings (e.g., NMR frequency, HPLC column type) .
  • Uncertainty quantification : Standard deviations for triplicate measurements and detection limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.